molecular formula C10H11NS B134355 2-Allyl-2,3-dihydro-1,3-benzothiazole CAS No. 154775-95-8

2-Allyl-2,3-dihydro-1,3-benzothiazole

Cat. No. B134355
M. Wt: 177.27 g/mol
InChI Key: COUCHLIZNRTVGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Allyl-2,3-dihydro-1,3-benzothiazole is a chemical compound that has been the subject of extensive scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it an important area of study in the fields of medicine and biochemistry. In

Mechanism Of Action

The mechanism of action of 2-Allyl-2,3-dihydro-1,3-benzothiazole is not fully understood, but studies have shown that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth. In addition, 2-Allyl-2,3-dihydro-1,3-benzothiazole has been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and oxidative stress.

Biochemical And Physiological Effects

Studies have shown that 2-Allyl-2,3-dihydro-1,3-benzothiazole has a variety of biochemical and physiological effects. These include anti-inflammatory, antioxidant, and antitumor properties, as well as neuroprotective effects. In addition, 2-Allyl-2,3-dihydro-1,3-benzothiazole has been found to have a positive effect on glucose metabolism and insulin sensitivity, making it a potential treatment for type 2 diabetes.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-Allyl-2,3-dihydro-1,3-benzothiazole for lab experiments is its relatively low toxicity and high solubility in water and organic solvents. This makes it easy to handle and study in vitro and in vivo. However, one of the limitations of 2-Allyl-2,3-dihydro-1,3-benzothiazole is its instability under certain conditions, which can lead to the formation of reactive intermediates and side products that can interfere with the results of experiments.

Future Directions

There are many potential future directions for research on 2-Allyl-2,3-dihydro-1,3-benzothiazole. These include further studies on its mechanism of action, its potential use as a treatment for various diseases, and the development of new derivatives with improved pharmacological properties. In addition, 2-Allyl-2,3-dihydro-1,3-benzothiazole could be studied in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects. Finally, more research is needed to fully understand the safety and toxicity of 2-Allyl-2,3-dihydro-1,3-benzothiazole, particularly with regard to long-term use and exposure.

Synthesis Methods

The synthesis of 2-Allyl-2,3-dihydro-1,3-benzothiazole involves the reaction of 2-mercaptobenzothiazole with allyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via an S N 2 mechanism, resulting in the formation of 2-Allyl-2,3-dihydro-1,3-benzothiazole as the major product. This synthesis method has been widely used in the preparation of 2-Allyl-2,3-dihydro-1,3-benzothiazole for scientific research.

Scientific Research Applications

2-Allyl-2,3-dihydro-1,3-benzothiazole has been extensively studied for its potential application in the treatment of various diseases. Studies have shown that this compound has anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for the development of new drugs. In addition, 2-Allyl-2,3-dihydro-1,3-benzothiazole has been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

154775-95-8

Product Name

2-Allyl-2,3-dihydro-1,3-benzothiazole

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

2-prop-2-enyl-2,3-dihydro-1,3-benzothiazole

InChI

InChI=1S/C10H11NS/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h2-4,6-7,10-11H,1,5H2

InChI Key

COUCHLIZNRTVGR-UHFFFAOYSA-N

SMILES

C=CCC1NC2=CC=CC=C2S1

Canonical SMILES

C=CCC1NC2=CC=CC=C2S1

synonyms

Benzothiazole, 2,3-dihydro-2-(2-propenyl)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.